WCK-5153

Description

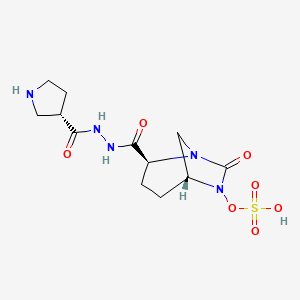

Structure

3D Structure

Properties

IUPAC Name |

[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O7S/c18-10(7-3-4-13-5-7)14-15-11(19)9-2-1-8-6-16(9)12(20)17(8)24-25(21,22)23/h7-9,13H,1-6H2,(H,14,18)(H,15,19)(H,21,22,23)/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAURQUDBIPQVFZ-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)[C@H]3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WCK-5153: A Technical Guide on its Mechanism of Action in Pseudomonas aeruginosa

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

WCK-5153 is a novel bicyclo-acyl hydrazide, derived from the diazabicyclooctane scaffold, that acts as a potent "β-lactam enhancer" against Pseudomonas aeruginosa. Its primary mechanism of action is the specific and high-affinity inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis. This targeted inhibition disrupts cell elongation, leading to the formation of spherical cells (spheroplasts) and ultimately, bactericidal activity. When used in combination with β-lactam antibiotics that target other PBPs, such as PBP3, this compound exhibits profound synergistic effects, restoring the activity of these antibiotics against multidrug-resistant (MDR) strains of P. aeruginosa. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: PBP2 Inhibition

The central mechanism of this compound in Pseudomonas aeruginosa is its selective inhibition of Penicillin-Binding Protein 2 (PBP2).[1][2][3] PBP2 is a transpeptidase essential for the elongation of the peptidoglycan cell wall. By binding to PBP2, this compound prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This targeted action leads to distinct morphological changes, with the bacteria transforming from rod-shaped cells to spherical forms, a hallmark of PBP2 inhibition.[4][5] This disruption of cell wall maintenance ultimately results in cell lysis and bacterial death.

Quantitative Analysis of PBP2 Inhibition

The affinity of this compound for PBP2 in P. aeruginosa has been quantified through competitive binding assays. These studies reveal a high degree of potency and selectivity for PBP2 over other PBPs.

| Compound | Target PBP | IC50 (µg/mL) | Reference Strain |

| This compound | PBP2 | 0.14 | P. aeruginosa PAO1 |

Table 1: 50% Inhibitory Concentration (IC50) of this compound for P. aeruginosa PBP2.

The "β-Lactam Enhancer" Effect: Synergy with Other β-Lactams

A key characteristic of this compound is its ability to act as a "β-lactam enhancer".[1][2][3] This is most evident when this compound is combined with β-lactam antibiotics that have a primary affinity for other PBPs, particularly PBP3, which is involved in cell division. For instance, when combined with a PBP3 inhibitor like cefepime, the dual inhibition of both PBP2 (by this compound) and PBP3 (by cefepime) leads to a potent synergistic bactericidal effect.[6][7] This combination is effective even against P. aeruginosa strains that are resistant to cefepime alone, including those producing metallo-β-lactamases (MBLs).[1][2]

Time-Kill Kinetics of this compound in Combination

Time-kill assays demonstrate the synergistic bactericidal activity of this compound when combined with other β-lactams. The following table summarizes the observed effects against various P. aeruginosa strains.

| Strain | Agent(s) | Concentration | Time (h) | Log10 CFU/mL Reduction | Outcome |

| P. aeruginosa PAO1 (AmpC hyperproducer) | Cefepime + this compound | CLSI Breakpoint + 8 µg/mL | 24 | > 3 | Synergy |

| P. aeruginosa ST111 (VIM-1 MBL) | Cefepime + this compound | CLSI Breakpoint + 8 µg/mL | 24 | > 3 | Synergy |

| P. aeruginosa ST175 (VIM-2 MBL) | Aztreonam + this compound | CLSI Breakpoint + 8 µg/mL | 24 | > 3 | Synergy |

Table 2: Summary of Time-Kill Assay Results for this compound Combinations against P. aeruginosa.[1]

Visualizing the Mechanism and Workflows

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: Mechanism of action of this compound and its synergy with cefepime in P. aeruginosa.

Caption: Experimental workflow for the Penicillin-Binding Protein (PBP) competition assay.

Caption: Experimental workflow for the time-kill kinetic assay.

Experimental Protocols

Penicillin-Binding Protein (PBP) Competition Assay

This protocol outlines the methodology used to determine the inhibitory activity of this compound against the PBPs of P. aeruginosa.

-

Preparation of Bacterial Membranes:

-

P. aeruginosa PAO1 is cultured to the late logarithmic phase.

-

Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 20 mM KH2PO4 with 140 mM NaCl, pH 7.5).

-

The cells are lysed by sonication, and intact cells are removed by low-speed centrifugation.

-

The supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes containing the PBPs. The membrane pellet is washed and resuspended in the buffer.

-

-

Competition Binding:

-

Aliquots of the prepared membrane fraction are incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C to allow for binding to the PBPs.

-

-

Fluorescent Labeling:

-

Following incubation with the inhibitor, a fluorescently labeled penicillin, Bocillin FL, is added to the reaction mixture and incubated for an additional period (e.g., 30 minutes) at 37°C. Bocillin FL will bind to any PBPs that are not already occupied by the inhibitor.

-

-

Protein Separation and Detection:

-

The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then visualized using a FluorImager to detect the fluorescent signal from the bound Bocillin FL.

-

-

Data Analysis:

-

The intensity of the fluorescent bands corresponding to each PBP is quantified. A reduction in fluorescence intensity in the presence of this compound, compared to a control without the inhibitor, indicates binding of this compound to that PBP.

-

The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that results in a 50% reduction in the fluorescent signal for a specific PBP.

-

Time-Kill Kinetic Assay

This protocol is used to assess the bactericidal activity of this compound alone and in combination with other antibiotics over time.

-

Inoculum Preparation:

-

A standardized inoculum of the P. aeruginosa test strain is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

-

-

Addition of Antimicrobial Agents:

-

The antimicrobial agents are added to the bacterial suspension at desired concentrations, both individually and in combination. Control tubes with no antibiotic are also included.

-

-

Incubation and Sampling:

-

The cultures are incubated at 37°C with shaking.

-

Aliquots are removed at specified time points (e.g., 0, 4, 8, and 24 hours).

-

-

Viable Cell Counting:

-

Each aliquot is serially diluted in sterile saline or phosphate-buffered saline.

-

The dilutions are plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

The plates are incubated at 37°C for 18-24 hours, and the resulting colonies are counted to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

The Log10 CFU/mL is plotted against time for each antimicrobial agent and combination.

-

Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[8]

-

Conclusion

This compound represents a promising advancement in the fight against multidrug-resistant P. aeruginosa. Its targeted inhibition of PBP2, leading to a potent bactericidal effect and a remarkable synergistic relationship with other β-lactam antibiotics, offers a novel therapeutic strategy. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development of this compound and other PBP2 inhibitors as a new class of antibacterial agents.

References

- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro evolution of cefepime/zidebactam (WCK 5222) resistance in Pseudomonas aeruginosa: dynamics, mechanisms, fitness trade-off and impact on in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

WCK-5153 as a β-lactam enhancer discovery and development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WCK-5153 is a novel bicyclo-acyl hydrazide (BCH), derived from the diazabicyclooctane (DBO) scaffold, that acts as a potent β-lactam enhancer.[1][2] It exhibits a unique mechanism of action by specifically and potently inhibiting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[3][4] This targeted inhibition leads to the formation of spheroplasts, weakening the bacterial cell wall and rendering the pathogen highly susceptible to the bactericidal activity of partner β-lactam antibiotics that typically target other PBPs.[2][5] This synergistic effect is particularly significant against multidrug-resistant (MDR) pathogens, including those producing metallo-β-lactamases (MBLs), where traditional β-lactam/β-lactamase inhibitor combinations often fail.[5][6] this compound, in combination with β-lactams like cefepime, has demonstrated robust in vitro and in vivo efficacy against critical pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[7][8][9] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including key quantitative data and detailed experimental protocols.

Introduction: The Rise of a β-Lactam Enhancer

The increasing prevalence of multidrug-resistant Gram-negative bacteria poses a significant global health threat. A key resistance mechanism is the production of β-lactamases, enzymes that inactivate β-lactam antibiotics. While β-lactamase inhibitors have been developed, the emergence of metallo-β-lactamases (MBLs) presents a formidable challenge as they are not inhibited by current clinical serine-β-lactamase inhibitors.

This compound (and its close analog, zidebactam/WCK 5107) represents a paradigm shift in overcoming this resistance.[1][5] Instead of directly inhibiting β-lactamases, this compound acts as a "β-lactam enhancer".[10] It was designed to have a high affinity for PBP2, a crucial enzyme in bacterial cell wall synthesis.[5] By inhibiting PBP2, this compound compromises the structural integrity of the bacterial cell wall, making it exquisitely sensitive to the action of a partner β-lactam that can then more effectively inhibit its primary PBP targets (e.g., PBP3 by cefepime).[5][11] This dual targeting of different PBPs leads to a potent synergistic and bactericidal effect, even against MBL-producing strains, as the mechanism bypasses the need for MBL inhibition.[2][5]

Mechanism of Action

This compound's primary molecular target is Penicillin-Binding Protein 2 (PBP2).[3][4] PBP2 is a transpeptidase involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. Inhibition of PBP2 by this compound leads to the formation of non-viable, spherical cells (spheroplasts).[2][5]

When used in combination with a β-lactam antibiotic that predominantly inhibits other PBPs (e.g., PBP1a and PBP3 by cefepime), a synergistic bactericidal effect is achieved.[5] The concomitant inhibition of multiple critical PBPs leads to rapid cell lysis and death. This "enhancer" effect restores the activity of the partner β-lactam against many resistant strains.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: PBP2 Inhibitory Activity

| Organism | IC50 for PBP2 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 0.14 | [1][3][4] |

| Acinetobacter baumannii | 0.01 | [7][12] |

| Klebsiella pneumoniae | Potent PBP2 affinity | [8] |

Table 2: In Vitro Activity of this compound Alone and in Combination

| Organism (Resistance Profile) | Agent | MIC Range (µg/mL) | Key Findings | Reference |

| P. aeruginosa (Wild-type & MDR) | This compound | 2 - 32 | Bactericidal activity observed. | [2][5] |

| P. aeruginosa (MBL-producing) | Cefepime + this compound (4 or 8 µg/mL) | - | Restored susceptibility to cefepime. | [2][5] |

| A. baumannii (Wild-type & MDR) | This compound | >1024 | Poor standalone activity. | [7][12] |

| A. baumannii (OXA-23-producing) | Cefepime + this compound (8 µg/mL) | - | 4-fold reduction in cefepime MIC. | [7][12] |

| A. baumannii (OXA-23-producing) | Sulbactam + this compound (8 µg/mL) | - | 8-fold reduction in sulbactam MIC. | [7][12] |

| K. pneumoniae (MBL-producing) | This compound | >64 | Poor standalone activity. | [8] |

| K. pneumoniae (MBL-producing) | Cefepime + this compound (4 µg/mL) | - | >4-fold reduction in cefepime MIC. | [13] |

| K. pneumoniae (MBL-producing) | Aztreonam + this compound (4 µg/mL) | - | Enhanced bactericidal activity. | [13] |

Table 3: β-Lactamase Inhibition Profile

| β-Lactamase | Apparent Ki (Ki app) (µM) | Finding | Reference |

| VIM-2 (MBL) | >100 | No significant inhibition. | [1][2][5] |

| OXA-23 (Carbapenemase) | >100 | Poor inhibition. | [7][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution methodology as described by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

This compound and partner β-lactam stock solutions

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of this compound and the partner β-lactam(s) in MHB directly in the 96-well plates.

-

For combination testing, prepare dilutions of the β-lactam in MHB containing a fixed concentration of this compound (e.g., 4 or 8 µg/mL).

-

-

Inoculation:

-

Inoculate each well (containing 100 µL of the drug dilution) with 10 µL of the prepared bacterial inoculum.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Time-Kill Assays

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Cation-adjusted Mueller-Hinton broth (MHB)

-

Bacterial strains for testing

-

This compound and partner β-lactam stock solutions

-

Shaking incubator (35°C ± 2°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation:

-

Prepare a starting inoculum of approximately 1 x 10⁶ CFU/mL in flasks containing MHB.

-

-

Drug Addition:

-

Add this compound and/or the partner β-lactam to the flasks at desired concentrations (e.g., 0.25x, 1x, 2x, 4x MIC). Include a growth control flask without any antimicrobial.

-

-

Incubation and Sampling:

-

Incubate the flasks at 35°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto agar plates.

-

Incubate the plates overnight at 35°C.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Penicillin-Binding Protein (PBP) Binding Assay

Objective: To determine the affinity of this compound for specific PBPs of a target organism.

Materials:

-

Bacterial cell membranes containing PBPs

-

Bocillin FL (a fluorescent penicillin derivative)

-

This compound at various concentrations

-

SDS-PAGE apparatus

-

Fluorescent gel imager

-

Image analysis software (e.g., ImageQuant TL)

Procedure:

-

PBP Preparation:

-

Grow the bacterial strain to mid-log phase and harvest the cells.

-

Lyse the cells and isolate the cell membrane fraction, which contains the PBPs.

-

-

Competitive Binding:

-

Pre-incubate the membrane preparations with increasing concentrations of this compound for a defined period (e.g., 10 minutes) to allow binding to PBPs.

-

-

Fluorescent Labeling:

-

Add Bocillin FL to the mixture and incubate for another defined period. Bocillin FL will bind to the PBPs that are not already occupied by this compound.

-

-

SDS-PAGE:

-

Stop the reaction and separate the PBP profiles using SDS-polyacrylamide gel electrophoresis.

-

-

Visualization and Quantification:

-

Visualize the fluorescently labeled PBPs using a fluorescent gel imager.

-

Quantify the intensity of each PBP band using image analysis software.

-

-

IC₅₀ Determination:

-

The IC₅₀ is the concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to the control (no this compound).

-

Conclusion and Future Directions

This compound is a pioneering β-lactam enhancer that offers a promising strategy to combat multidrug-resistant Gram-negative infections. Its novel mechanism of action, centered on the potent and specific inhibition of PBP2, allows it to synergize with existing β-lactams to overcome formidable resistance mechanisms, including those mediated by metallo-β-lactamases. The extensive preclinical data robustly supports its continued development. Zidebactam (WCK 5107), a closely related compound, is currently in late-stage clinical development in combination with cefepime (as WCK 5222), underscoring the clinical potential of this therapeutic approach.[11][14][15] Future research will likely focus on further elucidating the full spectrum of activity of this class of molecules, exploring new β-lactam partners, and understanding potential resistance development to these enhancer combinations. The development of this compound and its analogs represents a significant advancement in the fight against antimicrobial resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. jmilabs.com [jmilabs.com]

- 15. researchgate.net [researchgate.net]

A Technical Deep Dive into WCK-5153: A Novel Diazabicyclooctane β-Lactam Enhancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The efficacy of our most reliable antibiotics, the β-lactams, is increasingly compromised by the production of β-lactamase enzymes. In response, the development of β-lactamase inhibitors (BLIs) has been a critical strategy. A promising new frontier in this area is the development of novel diazabicyclooctanes (DBOs) that not only inhibit β-lactamases but also act as "β-lactam enhancers." WCK-5153 is a prominent example of this new class of molecules, demonstrating a dual mechanism of action that potentiates the activity of partner β-lactams against some of the most challenging Gram-negative pathogens. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action: A Dual-Pronged Attack

This compound, a bicyclo-acyl hydrazide derivative of the diazabicyclooctane scaffold, exhibits a unique dual mechanism of action that distinguishes it from traditional BLIs[1][2].

-

β-Lactamase Inhibition: Like other DBOs such as avibactam and relebactam, this compound can inhibit certain Ambler class A and C β-lactamases. It rapidly acylates these enzymes, forming a stable acyl-enzyme complex that renders the β-lactamase inactive[3][4][5]. However, its activity against class D carbapenemases, such as OXA enzymes, is limited[3][5].

-

β-Lactam Enhancer Activity via PBP2 Inhibition: The defining characteristic of this compound is its potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii[2][6][7][8][9]. PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. By binding to PBP2, this compound disrupts this process, leading to the formation of osmotically unstable spheroplasts and eventual cell lysis[2][6]. This direct antibacterial effect, independent of β-lactamase inhibition, is termed the "β-lactam enhancer" activity.

The synergy with partner β-lactams, such as cefepime, arises from a complementary attack on the cell wall synthesis machinery. While this compound primarily targets PBP2, many β-lactams (like cefepime) have a higher affinity for other PBPs, such as PBP3. The simultaneous inhibition of multiple PBPs leads to a more profound and rapid bactericidal effect than either agent alone[10][11][12].

References

- 1. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Lactamase Inhibitors Enhance the Synergy between β-Lactam Antibiotics and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections | bioRxiv [biorxiv.org]

- 8. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

WCK-5153: A Novel β-Lactam Enhancer Revolutionizing the Fight Against Antibiotic Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms, particularly the production of β-lactamases, has rendered many conventional β-lactam antibiotics ineffective. In this critical landscape, WCK-5153 emerges as a pioneering β-lactam "enhancer" with a novel mechanism of action poised to overcome these resistance barriers. This technical guide provides a comprehensive overview of this compound, detailing its core mechanism, synergistic activity with β-lactams, quantitative efficacy data, and the experimental protocols utilized in its evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial therapies.

This compound, a bicyclo-acyl hydrazide derived from the diazabicyclooctane (DBO) scaffold, functions primarily as a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2).[1] Unlike traditional β-lactamase inhibitors, this compound's principal strategy is not to directly neutralize β-lactamases but to enhance the bactericidal activity of partner β-lactams.[2][3] By binding to PBP2, this compound disrupts the crucial process of peptidoglycan cross-linking, thereby weakening the bacterial cell wall.[4] This "enhancer" effect restores and often potentiates the efficacy of β-lactams, such as cefepime, against a wide spectrum of clinically significant MDR pathogens, including carbapenem-resistant Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[4][5][6] This guide will delve into the preclinical data that underscores the potential of this compound as a groundbreaking adjuvant in the antimicrobial arsenal.

Mechanism of Action: PBP2 Inhibition and β-Lactam Enhancement

This compound's innovative approach to combating antibiotic resistance lies in its targeted inhibition of PBP2, a key enzyme in bacterial cell wall synthesis. This mechanism distinguishes it from conventional β-lactamase inhibitors.

The Role of PBP2 in Peptidoglycan Synthesis

Penicillin-binding proteins (PBPs) are essential bacterial enzymes that catalyze the final steps of peptidoglycan biosynthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[7][8] PBP2, specifically, is a high-molecular-weight PBP that plays a critical role in cell elongation by acting as a transpeptidase, cross-linking peptidoglycan strands.[7][8] The disruption of PBP2 function leads to compromised cell wall integrity and, ultimately, cell death.

This compound: A Specific Inhibitor of PBP2

This compound exhibits high-affinity and specific binding to PBP2 in Gram-negative bacteria.[2][6][9] This targeted inhibition disrupts the normal process of cell wall synthesis. When used in combination with a β-lactam antibiotic, which typically targets other PBPs (e.g., cefepime targets PBP1a and PBP3), the synergistic effect is a more comprehensive blockade of peptidoglycan synthesis, leading to enhanced bactericidal activity.[2] This "β-lactam enhancer" mechanism is effective even against strains producing metallo-β-lactamases (MBLs), as it bypasses the need for direct MBL inhibition.[2][9]

References

- 1. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noblelifesci.com [noblelifesci.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of peptidoglycan in Pseudomonas aeruginosa. 1. The incorporation of peptidoglycan into the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

aWCK-5153: A Technical Deep Dive into Target Binding and Enzyme Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

aWCK-5153 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that also functions as a potent β-lactam enhancer.[1][2][3][4] This dual-action mechanism, centered on the targeted inhibition of Penicillin-Binding Protein 2 (PBP2), offers a promising strategy to combat multidrug-resistant Gram-negative pathogens. This document provides an in-depth analysis of the target binding characteristics and enzyme inhibition kinetics of athis compound, supported by experimental data and detailed protocols.

Introduction

The rise of antibiotic resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, necessitates the development of innovative therapeutic agents. athis compound emerges as a significant advancement, not only by inactivating certain β-lactamase enzymes but also by directly targeting a key component of bacterial cell wall synthesis. Its primary mechanism involves high-affinity binding to PBP2, a critical transpeptidase involved in peptidoglycan synthesis.[2][3][4][5] This targeted inhibition leads to the formation of spheroplasts and ultimately, bacterial cell death.[2][4] Furthermore, athis compound's ability to act as a β-lactam enhancer potentiates the activity of partner β-lactam antibiotics, restoring their efficacy against resistant strains.[1][2][3][4][5]

Target Binding: Penicillin-Binding Protein 2 (PBP2)

athis compound exhibits specific and potent inhibitory activity against PBP2 in key Gram-negative pathogens.

Quantitative Binding Data

The binding affinity of athis compound to PBP2 has been quantified through the determination of the half-maximal inhibitory concentration (IC50).

| Target Organism | Target Protein | IC50 (µg/mL) |

| Pseudomonas aeruginosa | PBP2 | 0.14[6] |

| Acinetobacter baumannii | PBP2 | 0.01[5] |

Table 1: Summary of athis compound PBP2 Inhibition

This data highlights the high affinity of athis compound for its primary molecular target. The significantly lower IC50 value observed for A. baumannii PBP2 suggests particularly potent activity against this challenging pathogen.

Enzyme Inhibition Kinetics

As a diazabicyclooctane, athis compound also possesses the ability to inhibit certain classes of β-lactamase enzymes.

β-Lactamase Inhibition Profile

athis compound demonstrates a selective pattern of β-lactamase inhibition. It is a rapid acylator of class A and class C β-lactamases, forming highly stable acyl-enzyme complexes.[1] However, its activity against class D and class B (metallo-β-lactamases) enzymes is limited.

Quantitative Inhibition Data

The inhibitory activity against specific β-lactamases is quantified by the apparent inhibition constant (Ki app).

| Enzyme Class | Specific Enzyme | Ki app (µM) |

| Class B (MBL) | VIM-2 | > 100[2][3][4] |

| Class D | OXA-23 | > 100[5] |

Table 2: athis compound β-Lactamase Inhibition Constants

The high Ki app values indicate that athis compound is not an effective inhibitor of VIM-2 and OXA-23 β-lactamases. This specificity underscores the importance of its PBP2-binding activity for its overall antibacterial effect, particularly against pathogens producing these enzymes.

Experimental Protocols

The following sections detail the methodologies employed to determine the target binding and enzyme inhibition kinetics of athis compound.

PBP Binding Assay

This protocol outlines the determination of the IC50 of athis compound for PBP2.

Objective: To quantify the concentration of athis compound required to inhibit 50% of the binding of a fluorescent penicillin reporter to PBP2.

Materials:

-

Bacterial membrane preparations containing PBPs (0.5 mg/mL)

-

athis compound (serial dilutions)

-

Bocillin FL (fluorescent penicillin)

-

Phosphate buffer

-

SDS-PAGE apparatus

-

Fluorometric imager

Procedure:

-

Incubate the PBP-containing membrane preparations with increasing concentrations of athis compound for 30 minutes at 37°C.[7]

-

Add Bocillin FL to a final concentration of 25 µM and incubate for a further 10 minutes at 37°C.[7]

-

Terminate the labeling reaction by adding SDS-PAGE sample buffer.

-

Separate the labeled PBPs by SDS-polyacrylamide gel electrophoresis.[7]

-

Visualize the fluorescently labeled PBPs using a fluorometric imager.

-

Quantify the intensity of the PBP2 band at each athis compound concentration.

-

Plot the percentage of PBP2 inhibition against the logarithm of the athis compound concentration and determine the IC50 value from the resulting dose-response curve.

Enzyme Inhibition Kinetics Assay

This protocol describes the determination of the apparent inhibition constant (Ki app) of athis compound against purified β-lactamases.

Objective: To determine the inhibitory potential of athis compound against a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme (e.g., VIM-2, OXA-23)

-

athis compound (serial dilutions)

-

Chromogenic or fluorogenic β-lactamase substrate (e.g., nitrocefin)

-

Assay buffer

-

Spectrophotometer or fluorometer

Procedure:

-

Pre-incubate the purified β-lactamase with various concentrations of athis compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction velocities at each inhibitor concentration.

-

Determine the Ki app value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive or non-competitive inhibition).

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows related to athis compound.

Figure 1: Mechanism of athis compound Action

Figure 2: PBP Binding Assay Workflow

Figure 3: β-Lactam Enhancer Logical Relationship

Conclusion

athis compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its dual mechanism of action, combining selective β-lactamase inhibition with potent, high-affinity binding to PBP2, provides a powerful and synergistic antibacterial effect. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals engaged in the discovery and development of novel antimicrobial agents. The continued investigation of athis compound and similar compounds is crucial for addressing the global challenge of antibiotic resistance.

References

- 1. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

aearly in-vitro studies of WCK-5153 efficacy

An In-Depth Technical Guide on the Early In-Vitro Efficacy of WCK-5153

Abstract

This compound is a novel, non-β-lactam bicyclo-acyl hydrazide that functions as a potent β-lactam enhancer.[1][2] It is a derivative of the diazabicyclooctane (DBO) scaffold, developed to address infections caused by highly drug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and Acinetobacter baumannii.[3][4] this compound's primary mechanism of action is the specific and high-affinity inhibition of Penicillin-Binding Protein 2 (PBP2).[4][5][6] While it possesses limited standalone antibacterial activity, its principal utility lies in its ability to work synergistically with β-lactam antibiotics.[6] By inhibiting PBP2, this compound restores the susceptibility of multidrug-resistant (MDR) strains to partner β-lactams, leading to a potent bactericidal effect.[4][6] This guide summarizes the foundational in-vitro studies that characterize the efficacy, mechanism, and experimental protocols associated with this compound.

Core Mechanism of Action: PBP2 Inhibition and β-Lactam Enhancement

This compound's efficacy is not derived from direct bactericidal activity but from its role as a "β-lactam enhancer".[6] The molecule selectively targets and binds to PBP2, a crucial enzyme involved in the synthesis of the bacterial cell wall.[4][5] In many resistant Gram-negative pathogens, β-lactam antibiotics are rendered ineffective by β-lactamase enzymes or other resistance mechanisms.[4] this compound's inhibition of PBP2 acts as a complementary point of attack. This dual assault on the cell wall synthesis machinery—this compound on PBP2 and a partner β-lactam on its respective PBP target—leads to a synergistic bactericidal outcome, effectively overcoming resistance.[4]

Notably, studies indicate that this compound is a poor inhibitor of key carbapenemase enzymes like OXA-23, with apparent Ki values greater than 100 μM.[1][7] This reinforces that its primary contribution to the combination's efficacy is through the enhancer mechanism, not through direct β-lactamase inhibition.

Quantitative In-Vitro Efficacy Data

The following tables summarize the key quantitative data from early in-vitro evaluations of this compound against two critical pathogens: Acinetobacter baumannii and Pseudomonas aeruginosa.

Table 1: PBP2 Inhibitory Activity of this compound

This table presents the 50% inhibitory concentration (IC₅₀) values, demonstrating the high affinity of this compound for its target enzyme in different species.

| Target Organism | Target Protein | IC₅₀ (μg/mL) | Reference(s) |

| Acinetobacter baumannii | PBP2 | 0.01 | [1][2] |

| Pseudomonas aeruginosa | PBP2 | 0.14 | [5][6] |

Table 2: Minimum Inhibitory Concentrations (MICs) against Acinetobacter baumannii

This table highlights the potent synergistic effect of this compound when combined with standard β-lactam antibiotics against both wild-type and multidrug-resistant A. baumannii.

| Strain Type | Agent | MIC (μg/mL) | Reference(s) |

| Wild-type & MDR | This compound (alone) | >1024 | [1][2][7] |

| OXA-23-producing | Cefepime (alone) | 64 | [8] |

| OXA-23-producing | Cefepime + 8 μg/mL this compound | 16 (4-fold reduction) | [1][2][8] |

| OXA-23-producing | Sulbactam (alone) | 16 | [8] |

| OXA-23-producing | Sulbactam + 8 μg/mL this compound | 2 (8-fold reduction) | [1][2] |

Table 3: Minimum Inhibitory Concentrations (MICs) against Pseudomonas aeruginosa

This table shows the standalone activity of this compound and its ability to restore susceptibility to β-lactams in various resistant P. aeruginosa strains.

| Strain Type | Agent | MIC (μg/mL) | Reference(s) |

| Various Strains | This compound (alone) | 2 - 32 | [9][10] |

| Mutant Strains | Various β-lactams (alone) | Resistant | [9][11] |

| Mutant Strains | Various β-lactams + 4 or 8 μg/mL this compound | Susceptible | [9][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the protocols for key experiments used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of an antimicrobial agent.[12] This protocol establishes the lowest concentration of a drug that prevents visible growth of a bacterium.

Methodology:

-

Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a saline or broth solution, which is then adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve the final target inoculum density.

-

Drug Dilution: Serial twofold dilutions of this compound, partner β-lactams, and their combinations are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as detected by the naked eye.

Time-Kill Kinetic Assays

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][13]

Methodology:

-

Preparation of Inoculum: A starting bacterial inoculum is prepared in Mueller-Hinton Broth (MHB) and adjusted to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.[3]

-

Drug Exposure: The bacterial suspension is exposed to fixed, clinically relevant concentrations of this compound, a partner β-lactam, or the combination of both. A growth control (no drug) is included.

-

Timed Sampling: The cultures are incubated at 37°C with shaking. Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[14]

-

Viable Cell Counting: Each aliquot is serially diluted in sterile saline or phosphate-buffered saline. The dilutions are then plated onto Mueller-Hinton Agar.

-

Incubation and Enumeration: The agar plates are incubated for 18-24 hours at 37°C, after which the number of colony-forming units (CFU) is counted.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each antimicrobial condition. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to its most active single agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii- calcoaceticus Complex Isolates Collected Globally in 2016 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [helda.helsinki.fi]

- 14. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to AZD5153: A Bivalent BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4).[1][2] Its unique bivalent binding mechanism, which allows for simultaneous interaction with the two bromodomains of BRD4, results in enhanced potency and antitumor activity compared to traditional monovalent BET inhibitors.[3][4] This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and key signaling pathways associated with AZD5153.

Intellectual Property

The core composition of matter for AZD5153 is described in the international patent application WO2016097935, which originated from the PCT application PCT/IB2015/002490. This patent family covers the chemical structure, synthesis, and use of a series of compounds, including AZD5153, as BET protein inhibitors for the treatment of cancer. Further patent applications may cover specific formulations, combination therapies, and methods of use. For instance, a patent has been issued for the dose schedule of an AZD5153 and olaparib combination.

Mechanism of Action

AZD5153 functions by selectively binding to the acetylated lysine recognition motifs within the two bromodomains of the BRD4 protein. This competitive binding prevents BRD4 from interacting with acetylated histones on chromatin, thereby disrupting the formation of transcriptional regulatory complexes.[2] The inhibition of BRD4 leads to the dysregulation of target gene expression, particularly those involved in cell proliferation and survival. Notably, AZD5153 treatment has been shown to downregulate the expression of the MYC oncogene, a key driver in many human cancers.[3][5][6] Additionally, AZD5153 has been observed to impact the E2F and mTOR signaling pathways.[4][6][7]

Preclinical and Clinical Data

Preclinical Efficacy

In vitro studies have demonstrated the potent anti-proliferative activity of AZD5153 across a range of hematologic and solid tumor cell lines.[3][5][8][9] In vivo, AZD5153 has shown significant antitumor activity in various xenograft models, leading to tumor growth inhibition and regression.[4][5]

| Cell Line | Cancer Type | IC50 / GI50 | Reference |

| HCT116 | Colorectal Cancer | Not specified | [3] |

| LoVo | Colorectal Cancer | Not specified | [3] |

| PC-3 | Prostate Cancer | Potent inhibition at 100 nM | [8] |

| LNCaP | Prostate Cancer | Potent inhibition at 100 nM | [8] |

| Multiple Hematologic Cell Lines | AML, MM, DLBCL | GI50 <150 nM | [5] |

| Huh7 | Hepatocellular Carcinoma | Lowest IC50 among tested HCC lines | [9] |

| PLC/PRF/5 | Hepatocellular Carcinoma | Highest IC50 among tested HCC lines | [9] |

Clinical Trial Data (NCT03205176)

A first-in-human, Phase I clinical trial (NCT03205176) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD5153 as a monotherapy and in combination with olaparib in patients with relapsed or refractory solid tumors, including lymphomas.[10][11][12][13]

| Parameter | Monotherapy | Combination with Olaparib | Reference |

| Maximum Tolerated Dose (MTD) | Not explicitly stated | Not explicitly stated | [10][11][12] |

| Recommended Phase II Dose (RP2D) | 30 mg QD or 15 mg BID | 10 mg QD (intermittent) with olaparib 300 mg BID | [11] |

| Common Treatment-Emergent Adverse Events (TEAEs) | Fatigue (38.2%), Thrombocytopenia (32.4%), Diarrhea (32.4%) | Nausea (66.7%), Fatigue (53.3%) | [11][12] |

| Common Grade ≥3 TEAEs | Thrombocytopenia (14.7%), Anemia (8.8%) | Thrombocytopenia (26.7%) | [11][12] |

| Pharmacokinetics | Dose-proportional increase in Cmax and AUC. t1/2 of ~6 hours. | - | [10] |

| Clinical Response | - | One partial response in a patient with metastatic pancreatic cancer. | [11][12] |

Signaling Pathways and Experimental Workflows

AZD5153 Mechanism of Action and Downstream Effects

Caption: AZD5153 inhibits BRD4, leading to the downregulation of key oncogenic pathways like MYC, E2F, and mTOR, ultimately suppressing cell proliferation and inducing apoptosis.

General Experimental Workflow for In Vitro Analysis of AZD5153

Caption: A typical in vitro workflow to assess the efficacy of AZD5153 on cancer cell lines, involving treatment followed by assays for proliferation, apoptosis, and protein expression.

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of AZD5153 (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of AZD5153.

Western Blot Analysis

-

Cell Lysis: Treat cells with AZD5153 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MYC, PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Studies (Xenograft Model)

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AZD5153 (e.g., 5 mg/kg, oral gavage, daily) or vehicle control.

-

Tumor Measurement: Measure the tumor volume (Volume = (length x width²)/2) and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the antitumor efficacy of AZD5153.

Conclusion

AZD5153 is a promising bivalent BRD4 inhibitor with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to potently suppress key oncogenic signaling pathways provides a strong rationale for its continued development as a cancer therapeutic, both as a monotherapy and in combination with other agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and clinical application of AZD5153.

References

- 1. researchgate.net [researchgate.net]

- 2. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. Data from AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies (2023) [scispace.com]

- 8. karger.com [karger.com]

- 9. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

- 12. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

WCK-5153: A Technical Deep Dive into a Novel β-Lactam Enhancer

Aurangabad, India - In the global battle against antimicrobial resistance, Wockhardt's WCK-5153 has emerged as a significant development. This in-depth technical guide provides a comprehensive overview of this compound, a novel β-lactam enhancer designed to combat infections caused by highly drug-resistant Gram-negative pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, quantitative data from key studies, and the experimental protocols used in its evaluation.

Core Concept: The β-Lactam Enhancer Approach

This compound is a bicyclo-acyl hydrazide (BCH), a derivative of the diazabicyclooctane (DBO) scaffold.[1][2] Unlike traditional β-lactamase inhibitors, this compound primarily functions as a "β-lactam enhancer." Its principal mechanism of action is the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the biosynthesis of the bacterial cell wall.[1][3] By disrupting PBP2-mediated peptidoglycan crosslinking, this compound weakens the bacterial cell wall, making the pathogen more susceptible to the action of partner β-lactam antibiotics that may target other PBPs, such as PBP3.[2] This synergistic interaction restores the efficacy of existing β-lactams against multidrug-resistant (MDR) strains of formidable pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[1][3]

Quantitative Assessment of In Vitro Activity

The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency and spectrum of activity.

Table 1: PBP2 Inhibition by this compound

| Organism | IC50 (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 0.14 | [3] |

| Acinetobacter baumannii | 0.01 | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Organism | MIC Range (µg/mL) | Note | Reference(s) |

| Pseudomonas aeruginosa | 2 - 32 | [4] | |

| Acinetobacter baumannii | >1024 | This compound is not intended for monotherapy against this organism. | [1] |

Table 3: β-Lactamase Inhibition by this compound

| β-Lactamase | Apparent Ki (Ki app) (µM) | Interpretation | Reference(s) |

| VIM-2 | >100 | Poor inhibitor | [4] |

| OXA-23 | >100 | Poor inhibitor | [1] |

Table 4: Synergistic Activity of this compound with Cefepime against Multidrug-Resistant P. aeruginosa

| Strain | Cefepime MIC (µg/mL) | Cefepime + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in Cefepime MIC |

| Wild-type PAO1 | 1 | 0.25 | 4 |

| MexAB-OprM-hyperproducing | 4 | 0.5 | 8 |

| OprD-deficient | 8 | 1 | 8 |

| AmpC-hyperproducing | 16 | 2 | 8 |

| VIM-2-producing (ST175) | 64 | 4 | 16 |

| VIM-1-producing (ST111) | 128 | 8 | 16 |

This table is a representation of data presented in scientific literature; specific values may vary between studies.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and partner β-lactams is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

Protocol:

-

Inoculum Preparation: A suspension of the bacterial isolate is prepared in a saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Drug Dilution: A two-fold serial dilution of this compound and the partner β-lactam is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of this compound alone and in combination with a partner β-lactam over time.[6][7]

Protocol:

-

Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.

-

Drug Exposure: The bacterial suspension is exposed to this compound and the partner β-lactam at concentrations corresponding to multiples of their MICs (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

-

Sampling: Aliquots are withdrawn from each culture at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The withdrawn samples are serially diluted in saline, and a specific volume is plated on nutrient agar plates.

-

Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for specific PBPs using a competition assay with a fluorescently labeled penicillin, Bocillin FL.[8][9]

Protocol:

-

Bacterial Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and lysed. The cell membrane fraction containing the PBPs is then isolated by ultracentrifugation.

-

Competition Assay: The membrane preparation is incubated with increasing concentrations of this compound for a specific period to allow for binding to the PBPs.

-

Fluorescent Labeling: Bocillin FL is then added to the mixture and incubated to label the PBPs that are not bound by this compound.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography: The gel is visualized using a fluorescence imager to detect the Bocillin FL-labeled PBPs.

-

IC50 Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The concentration of this compound that results in a 50% reduction in the fluorescence intensity of a specific PBP band is determined as the IC50 value.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflow of a key experimental protocol.

Caption: Synergistic mechanism of this compound and a partner β-lactam.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound represents a promising advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism as a β-lactam enhancer, specifically targeting PBP2, allows for the revitalization of existing β-lactam antibiotics. The comprehensive in vitro data demonstrates its potential to overcome key resistance mechanisms. The detailed experimental protocols provided herein offer a foundation for further research and development in this critical area of infectious disease. As this compound and similar compounds progress through the development pipeline, they offer a beacon of hope in an era of increasing antimicrobial resistance.

References

- 1. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Unveiling Lytic Bacteriophages as Promising Biotherapeutics for the Control of Multidrug-Resistant Pseudomonas aeruginosa [mdpi.com]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. emerypharma.com [emerypharma.com]

- 8. biorxiv.org [biorxiv.org]

- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Susceptibility Testing of WCK-5153

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in-vitro susceptibility of bacterial isolates to WCK-5153, a novel β-lactam enhancer that acts as a Penicillin-Binding Protein 2 (PBP2) inhibitor. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100, which are the globally recognized standards for antimicrobial susceptibility testing.

Data Presentation: In-Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-negative pathogens.

Table 1: MIC of this compound against Pseudomonas aeruginosa

| Strain Type | MIC Range (µg/mL) |

| Wild-Type and Mutant Strains | 2 - 32 |

Data sourced from studies on the antimicrobial activity of this compound against various P. aeruginosa strains[1][2]

Table 2: In-Vitro Activity of this compound against Acinetobacter baumannii

| Strain Type | MIC (µg/mL) |

| Wild-Type and Multidrug-Resistant Strains | >1024 |

Note: While the intrinsic activity of this compound alone against A. baumannii is low, it demonstrates a potent β-lactam enhancer effect when used in combination with other agents.

Table 3: In-Vitro Activity of this compound against Enterobacterales

| Organism | Condition | MIC (µg/mL) |

| Klebsiella pneumoniae (MBL-producing) | This compound alone | >64 |

Note: this compound shows significant enhancer activity for cefepime and aztreonam against MBL-producing K. pneumoniae.

Experimental Protocols

The following are detailed methodologies for performing in-vitro susceptibility testing of this compound.

Protocol 1: Broth Microdilution MIC Assay

This protocol follows the CLSI M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.

-

The solvent used should be appropriate for this compound and should not affect bacterial growth.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.

-

-

Inoculum Preparation:

-

From a pure, overnight culture, select 3-4 colonies and suspend them in a sterile liquid medium.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Within 15 minutes of standardization, inoculate each well (except for the sterility control well) with 10 µL of the diluted bacterial suspension. The final volume in each well will be 110 µL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

-

Quality Control:

-

Concurrently test the recommended QC strains. The resulting MIC values should fall within the acceptable ranges specified in the current CLSI M100 document.

-

Protocol 2: Agar Dilution MIC Assay

This protocol is an alternative method to broth microdilution for determining the MIC of this compound, following CLSI M07 guidelines.

Materials:

-

This compound analytical powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents

-

Incubator (35°C ± 2°C)

-

Inoculum replicating apparatus (optional)

-

Quality control (QC) strains

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of this compound in a sterile diluent.

-

For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (maintained at 45-50°C).

-

Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.

-

Allow the agar to solidify at room temperature.

-

Include a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. An inoculum replicating apparatus can be used to deliver a standardized volume.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

-

-

Quality Control:

-

Test the recommended QC strains in parallel. The MIC values obtained must be within the acceptable ranges as defined by the CLSI M100 supplement.

-

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols and the logical relationship for interpreting MIC results.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Agar Dilution Susceptibility Testing.

Caption: Logical Flow for MIC Result Interpretation.

References

- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing WCK-5153 in Combination with Meropenem

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing carbapenemases like metallo-β-lactamases (MBLs), poses a significant threat to global health. Meropenem, a broad-spectrum carbapenem antibiotic, is a cornerstone for treating severe bacterial infections. However, its efficacy is compromised by resistance mechanisms. WCK-5153 is a novel, non-β-lactam bicyclo-acyl hydrazide (BCH) that acts as a β-lactam enhancer.[1][2][3] It does not possess significant standalone antibacterial activity but functions to potentiate the effects of β-lactam antibiotics, including meropenem, against resistant pathogens.[1] This document provides a detailed overview of the mechanism of action and protocols for evaluating the synergistic combination of this compound and meropenem.

Mechanism of Action

-

Meropenem: As a carbapenem antibiotic, meropenem's primary mechanism is the inhibition of bacterial cell wall synthesis.[4][5] It readily penetrates the bacterial outer membrane and covalently binds to multiple essential penicillin-binding proteins (PBPs).[6][7] This binding inactivates the transpeptidase enzymes responsible for the final cross-linking of peptidoglycan chains, compromising cell wall integrity and leading to bacterial cell lysis and death.[5][8]

-

This compound: this compound is a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2).[1][9][10] By binding with high affinity to PBP2, it disrupts a crucial component of the cell wall synthesis machinery that is often not the primary target of many β-lactams.[11][12] This specific action is key to its role as an "enhancer."

-

Synergistic Action (this compound + Meropenem): The combination of this compound and meropenem results in a powerful synergistic effect due to dual targeting of different essential PBPs. While meropenem inhibits several PBPs, this compound's high-affinity binding to PBP2 complements this activity. This multi-target inhibition leads to a more profound and rapid disruption of peptidoglycan synthesis than either agent can achieve alone. A notable advantage of this β-lactam enhancer mechanism is its ability to restore meropenem's activity against strains expressing resistance mechanisms that do not involve PBP2 alteration, such as MBLs, effectively bypassing the need for a direct MBL inhibitor.[2][13]

Data Presentation